molecular formula C15H16N6O B6994554 4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzonitrile

4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzonitrile

Cat. No.: B6994554
M. Wt: 296.33 g/mol
InChI Key: UYUKEVYRRAWDRW-ZDUSSCGKSA-N
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Description

4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzonitrile is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and pyrrolidine intermediates, which are then coupled with a benzonitrile derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .

Scientific Research Applications

4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzonitrile involves its interaction with specific molecular targets. The triazole and pyrrolidine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzonitrile group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzamide
  • 4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzoic acid
  • 4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzyl alcohol

Uniqueness

What sets 4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-[[2-oxo-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethyl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c16-8-11-3-5-12(6-4-11)17-9-14(22)21-7-1-2-13(21)15-18-10-19-20-15/h3-6,10,13,17H,1-2,7,9H2,(H,18,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUKEVYRRAWDRW-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC2=CC=C(C=C2)C#N)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC2=CC=C(C=C2)C#N)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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